molecular formula C11H15N3O2 B15128351 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Katalognummer: B15128351
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: SUWVIVJWXAWXMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring a benzotriazole core fused with a partially saturated cyclohexene ring. The cyclobutyl substituent at the 1-position distinguishes it from analogous derivatives, conferring unique steric and electronic properties.

Eigenschaften

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

3-cyclobutyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c15-11(16)7-4-5-9-10(6-7)14(13-12-9)8-2-1-3-8/h7-8H,1-6H2,(H,15,16)

InChI-Schlüssel

SUWVIVJWXAWXMY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2C3=C(CCC(C3)C(=O)O)N=N2

Herkunft des Produkts

United States

Biologische Aktivität

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure. Its molecular formula is C_{12}H_{16}N_{4}O_{2}, and it has a molecular weight of approximately 221.26 g/mol. The compound features a cyclobutyl group attached to a tetrahydro-benzotriazole core, which is significant for its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to 1-cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid exhibit various antimicrobial activities. For instance, studies have demonstrated that benzotriazole derivatives possess antibacterial properties against strains such as Bacillus subtilis and Escherichia coli . The presence of bulky hydrophobic groups in related compounds enhances their antimicrobial efficacy.

Antiparasitic Activity

The benzotriazole scaffold has been explored for antiparasitic activities as well. A study indicated that certain derivatives showed significant inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. For example, a derivative demonstrated over 95% lethality against trypomastigotes at a concentration of 50 µg/mL . This suggests that 1-cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid may also exhibit similar antiparasitic properties.

Cytotoxicity and Antitumor Activity

The compound's potential as an anticancer agent is supported by studies showing that related benzotriazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were evaluated for their antiproliferative activities using the MTT assay against human cancer cell lines such as NCI H292 and HL-60. Some exhibited IC50 values indicating moderate to high cytotoxicity .

Understanding the biological mechanisms behind the activity of 1-cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves studying its interactions with biological targets. Binding affinity studies are crucial for assessing its therapeutic potential. Techniques such as molecular docking and surface plasmon resonance can provide insights into how this compound interacts with specific proteins or enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid, a comparison with structurally related compounds is beneficial:

Compound NameMolecular FormulaKey Features
4,5,6,7-Tetrahydro-1H-benzotriazoleC_{7}H_{8}N_{4}Simpler structure; lacks cyclobutyl group
1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazoleC_{8}H_{10}N_{4}Methyl substitution; different biological activity
4-(Cyclopropyl)-1H-benzotriazoleC_{8}H_{10}N_{4}Cyclopropyl instead of cyclobutyl; unique reactivity patterns

The structural differences among these compounds may influence their biological activities significantly.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with two structurally related benzotriazole-carboxylic acid derivatives: 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid and 1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid .

Table 1: Structural and Functional Comparison

Parameter 1-Cyclobutyl Derivative (Target Compound) 1-Methyl Derivative 1-Hydroxy Derivative
Substituent Cyclobutyl (C₄H₇) Methyl (CH₃) Hydroxy (OH)
Molecular Formula C₁₁H₁₅N₃O₂ (estimated) C₈H₁₁N₃O₂ C₇H₆N₃O₃ (estimated)
Molecular Weight ~221.22 g/mol (calculated) 181.20 g/mol ~180.15 g/mol (calculated)
CAS Number Not provided 1496734-87-2 50907-17-0
Key Properties High lipophilicity, steric bulk Moderate stability, simpler synthesis Chelating ability, H-bonding
Applications Drug intermediates (hypothesized) Research chemical Metal ion detection
Synthetic Accessibility Likely complex due to cyclobutyl group Commercially available Specialized synthesis

Structural and Electronic Differences

  • Cyclobutyl vs. Methyl : The cyclobutyl group introduces significant steric hindrance and lipophilicity compared to the methyl substituent. This bulk may enhance binding specificity in biological targets but complicates synthesis and purification .
  • Cyclobutyl vs. Hydroxy: The hydroxy group’s polarity and hydrogen-bonding capacity contrast sharply with the cyclobutyl group’s nonpolar nature. The hydroxy derivative’s chelating properties make it suitable for analytical applications, while the cyclobutyl analog’s hydrophobicity may improve membrane permeability in drug candidates .

Physicochemical Properties

  • Solubility : The methyl derivative (C₈H₁₁N₃O₂) is likely more soluble in organic solvents than the cyclobutyl analog due to reduced molecular weight and steric effects. The hydroxy derivative’s solubility in polar solvents is enhanced by its -OH group .
  • The hydroxy derivative may decompose at lower temperatures due to acidic proton liberation .

Q & A

Q. What are the common synthetic routes for preparing 1-cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization strategies and protecting group chemistry. For example, analogs of tetrahydrobenzotriazole derivatives are synthesized via condensation of cyclohexane-dicarboxamides with binucleophilic reagents (e.g., hydrazines) to form the triazole ring . Cyclobutyl group introduction may parallel methods used for quinolinecarboxylic acids, where chiral amines or cyclopropane precursors are reacted with intermediates under controlled conditions . Key steps include regioselective alkylation and acid-catalyzed cyclization, followed by deprotection (e.g., Boc removal) .

Q. How is the structure of the compound confirmed post-synthesis?

Methodological Answer: Structural confirmation employs a combination of techniques:

  • X-ray crystallography to resolve the core scaffold and substituent orientation, as demonstrated for tetrahydrothieno pyridine carboxylates .
  • Spectroscopic analysis :
    • NMR (¹H/¹³C) to verify cyclobutyl proton environments and carboxamide connectivity.
    • IR for carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations.
    • HRMS for molecular ion validation.
  • InChI/SMILES descriptors aid in digital reproducibility, as seen in PubChem entries for structurally related compounds .

Q. What are the key stability considerations during storage?

Methodological Answer:

  • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid group .
  • Decomposition risks : Thermal degradation may release CO, CO₂, or NOₓ under extreme conditions; monitor via TGA/DSC .
  • Light sensitivity : Store in amber vials to avoid photolytic cleavage of the triazole ring .

Advanced Research Questions

Q. How can regioselectivity challenges in benzotriazole ring formation be addressed?

Methodological Answer: Regioselectivity is influenced by:

  • Substituent electronics : Electron-withdrawing groups (e.g., carboxylic acid) direct triazole nitrogen positions via resonance stabilization .
  • Reagent choice : Use of hydrazine derivatives with steric bulk (e.g., tert-butyl) can favor 1,2,3-triazole over 1,2,4-isomers .
  • Temperature control : Lower temperatures (–10°C to 0°C) reduce kinetic competition, favoring the thermodynamically stable product .

Q. What strategies optimize the cyclobutyl group introduction?

Methodological Answer:

  • Chiral auxiliaries : Employ enantiopure cyclobutylamine precursors to control stereochemistry, as seen in quinolinecarboxylic acid syntheses .
  • Cross-coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with cyclobutylboronic esters for C–C bond formation .
  • Protection-deprotection : Temporarily mask the carboxylic acid with tert-butyl esters during cyclobutylation to prevent side reactions .

Q. How to analyze data contradictions in biological activity studies?

Methodological Answer:

  • Structural analogs : Compare activity across derivatives (e.g., varying cyclobutyl vs. benzyl substituents) to isolate pharmacophore contributions .
  • Assay validation : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .
  • Computational modeling : Perform docking studies to reconcile discrepancies between in vitro activity and structural data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.